1-O-Galloyl-6-O-cinnamoylglucose
Overview
Description
1-O-Galloyl-6-O-cinnamoylglucose is a natural polyphenolic compound primarily found in plants such as gallnuts. It is known for its white crystalline powder form and stability under acidic and neutral conditions . This compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
Scientific Research Applications
1-O-Galloyl-6-O-cinnamoylglucose has a wide range of applications in scientific research:
Preparation Methods
1-O-Galloyl-6-O-cinnamoylglucose can be synthesized through the extraction of natural compounds from plants. Common extraction methods include ultrasonic extraction and microwave extraction . These methods are preferred due to their efficiency in isolating high-purity compounds.
Chemical Reactions Analysis
1-O-Galloyl-6-O-cinnamoylglucose undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinones, while reduction could produce alcohols.
Mechanism of Action
The mechanism of action of 1-O-Galloyl-6-O-cinnamoylglucose involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions . The compound also inhibits inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase . Additionally, its anti-tumor effects are attributed to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
1-O-Galloyl-6-O-cinnamoylglucose is unique due to its dual functional groups, galloyl and cinnamoyl, which contribute to its diverse biological activities. Similar compounds include:
1-O-Galloyl-2-O-cinnamoylglucose: Another polyphenolic compound with similar antioxidant and anti-inflammatory properties.
Catechin: A flavonoid with strong antioxidant activity but lacking the cinnamoyl group.
Trans-3,5,4’-trihydroxystilbene-4’-O-β-D-(6’-O-galloyl)-glucoside: A compound with similar structural features and biological activities.
These compounds share some biological activities but differ in their specific functional groups and resulting properties.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl] 3,4,5-trihydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c23-13-8-12(9-14(24)17(13)26)21(30)33-22-20(29)19(28)18(27)15(32-22)10-31-16(25)7-6-11-4-2-1-3-5-11/h1-9,15,18-20,22-24,26-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBRERQNUHGTMS-PCGJYRBUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136969 | |
Record name | β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115746-69-5 | |
Record name | β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115746-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Glucopyranose, 6-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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